6-Ethoxyacridine-1,4-diamine
Overview
Description
6-Ethoxyacridine-1,4-diamine is an aromatic organic compound based on the acridine framework. It is known for its bright yellow crystalline appearance and is primarily used in various scientific and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethoxyacridine-1,4-diamine typically involves the Bernthsen synthesis method. This method uses benzene-1,3-diamine and formic acid in the presence of zinc chloride or hydrochloric acid as a catalyst . The reaction conditions are carefully controlled to ensure the formation of the desired acridine derivative.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar methods but with optimized reaction conditions to maximize yield and purity. The process includes steps such as recrystallization and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 6-Ethoxyacridine-1,4-diamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (chlorine, bromine) or alkylating agents under controlled temperature and pressure.
Major Products Formed:
Oxidation: Formation of acridine derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced acridine derivatives with increased hydrogen content.
Substitution: Formation of substituted acridine derivatives with various functional groups.
Scientific Research Applications
6-Ethoxyacridine-1,4-diamine has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various acridine derivatives.
Biology: Employed in studies involving DNA intercalation and its effects on biological processes.
Medicine: Investigated for its potential therapeutic applications, including anticancer and antimicrobial properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-Ethoxyacridine-1,4-diamine involves its ability to intercalate into DNA, disrupting the normal function of DNA and related enzymes. This intercalation can lead to the inhibition of DNA replication and transcription, making it a potential candidate for anticancer and antimicrobial therapies. The molecular targets include DNA and various DNA-associated proteins and enzymes .
Comparison with Similar Compounds
Ethacridine lactate: An aromatic organic compound based on acridine, used as an antiseptic and for second-trimester abortion.
Acriflavine: Another acridine derivative with antimicrobial properties.
Proflavine: An acridine derivative used as an antiseptic and in biological staining.
Uniqueness of 6-Ethoxyacridine-1,4-diamine: Its ability to intercalate into DNA and disrupt biological processes makes it particularly valuable in medical research .
Properties
IUPAC Name |
6-ethoxyacridine-1,4-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c1-2-19-10-4-3-9-7-11-12(16)5-6-13(17)15(11)18-14(9)8-10/h3-8H,2,16-17H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUMDYEGFGCDYCP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=NC3=C(C=CC(=C3C=C2C=C1)N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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